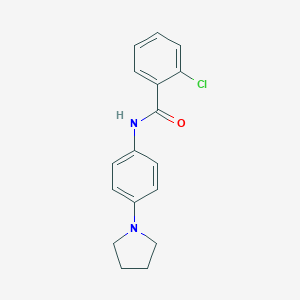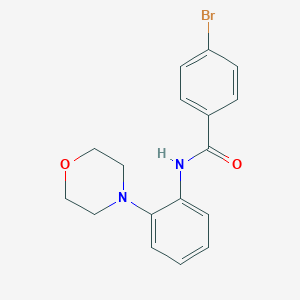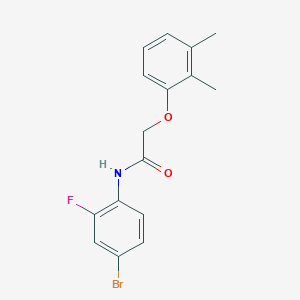
2-(2-Pyridinylsulfanyl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Pyridinylsulfanyl)nicotinic acid, also known as PSNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
2-(2-Pyridinylsulfanyl)nicotinic acid acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the brain and other tissues. Upon binding to the receptor, 2-(2-Pyridinylsulfanyl)nicotinic acid induces a conformational change that opens the channel and allows the influx of cations, such as calcium and sodium, into the cell. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. In animal models, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to reduce inflammation and oxidative stress, as well as inhibit tumor growth. In vitro studies have also demonstrated that 2-(2-Pyridinylsulfanyl)nicotinic acid can induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Pyridinylsulfanyl)nicotinic acid in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise modulation of the receptor and its downstream signaling pathways. However, one limitation is the potential for off-target effects, as 2-(2-Pyridinylsulfanyl)nicotinic acid may also interact with other nicotinic acetylcholine receptors or ion channels.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-Pyridinylsulfanyl)nicotinic acid. One area of interest is the development of 2-(2-Pyridinylsulfanyl)nicotinic acid-based drugs for the treatment of various diseases, including inflammation, cancer, and neurodegenerative disorders. Another direction is the exploration of the structure and function of the α7 nicotinic acetylcholine receptor and its role in physiological processes. Additionally, further research is needed to elucidate the potential side effects and toxicity of 2-(2-Pyridinylsulfanyl)nicotinic acid in vivo.
Synthesemethoden
2-(2-Pyridinylsulfanyl)nicotinic acid can be synthesized through a variety of methods, including the reaction of 2-bromopyridine with sodium thiocyanate and subsequent hydrolysis, or the reaction of 2-chloronicotinic acid with thionyl chloride and sodium sulfide. The purity and yield of 2-(2-Pyridinylsulfanyl)nicotinic acid can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(2-Pyridinylsulfanyl)nicotinic acid has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. In pharmacology, 2-(2-Pyridinylsulfanyl)nicotinic acid has been found to act as a potent agonist of the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes, including learning, memory, and inflammation. In biochemistry, 2-(2-Pyridinylsulfanyl)nicotinic acid has been used as a tool to study the structure and function of nicotinic acetylcholine receptors.
Eigenschaften
Molekularformel |
C11H8N2O2S |
|---|---|
Molekulargewicht |
232.26 g/mol |
IUPAC-Name |
2-pyridin-2-ylsulfanylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H8N2O2S/c14-11(15)8-4-3-7-13-10(8)16-9-5-1-2-6-12-9/h1-7H,(H,14,15) |
InChI-Schlüssel |
ALAPRQXKCRBYQF-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
Kanonische SMILES |
C1=CC=NC(=C1)SC2=C(C=CC=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![3,5-diethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246035.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)

![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)
![2-chloro-4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B246051.png)
